Regioisomeric Differentiation: 3-Fluoro-4-nitrobenzoic Acid vs. 4-Fluoro-3-nitrobenzoic Acid (CAS 453-71-4)
Direct comparison of the 3-fluoro-4-nitro regioisomer with its positional isomer 4-fluoro-3-nitrobenzoic acid (CAS 453-71-4) reveals a substantial difference in melting point: 174–175°C for the target compound versus 123–126°C for the 4-fluoro-3-nitro isomer . This 51°C melting point elevation translates to distinct solid-phase handling characteristics, including differential crystallization behavior, thermal stability during storage and reaction conditions, and compatibility with elevated-temperature synthetic protocols . The divergent substitution pattern also governs the electronic activation of the aromatic ring toward nucleophilic attack—the 3-fluoro-4-nitro arrangement places the fluorine para to the carboxylic acid and ortho to the nitro group, creating a uniquely activated site for ipso-fluoro displacement that is not present in the 4-fluoro-3-nitro isomer .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 174–175°C |
| Comparator Or Baseline | 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4): 123–126°C |
| Quantified Difference | Δ ≈ 51°C higher |
| Conditions | Literature-reported melting point ranges under standard conditions |
Why This Matters
The 51°C melting point differential is a critical procurement and process-development parameter, as it directly impacts crystallization conditions, thermal stability windows, and solid-phase handling protocols—substituting the incorrect regioisomer may necessitate complete re-optimization of reaction and purification workflows.
